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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

Get Quote

Executive Summary
1,3-Dimethylorotic acid (DMOA) represents a critical structural evolution of the naturally

occurring Orotic Acid (Vitamin B13).[1] By methylating the N-1 and N-3 positions of the

pyrimidine ring, researchers effectively "lock" the tautomeric preferences of the molecule and

significantly alter its pharmacokinetic profile. Unlike native orotic acid, which is a direct

substrate for UMP synthase in pyrimidine biosynthesis, DMOA acts primarily as a stable

pharmacological scaffold.[1]

This guide provides a head-to-head technical comparison between the Parent Scaffold (DMOA)

and its two most significant derivative classes: Ester-Functionalized Intermediates and

Bioactive Amide/Hydrazide Conjugates.[1]

Key Findings:

Metabolic Stability: DMOA exhibits superior metabolic stability compared to Orotic Acid due

to N-methylation blocking phosphoribosylation.[1]
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Bioactivity Shift: While DMOA itself is often pharmacologically inert or a weak metabolic

modulator, its hydrazide derivatives show potent antimicrobial and antiproliferative activity.

Solubility Profile: Esterification (e.g., Methyl 1,3-dimethylorotate) drastically increases

lipophilicity (LogP), facilitating membrane permeability for intracellular targeting.[1]

Part 1: Structural & Physicochemical Comparison[1]
The core distinction between these derivatives lies in the modification of the C-6 Carboxylic

Acid moiety. This modification dictates the molecule's solubility, pKa, and capacity for hydrogen

bonding.

Data Table: Physicochemical Profiling
Data projected based on standard computational medicinal chemistry parameters and available

literature.

Feature
Parent Scaffold (1,3-
Dimethylorotic
Acid)

Ester Derivative

(Methyl 1,3-
dimethylorotate)

Bioactive Conjugate

(DMOA-Hydrazide)

Molecular Formula C₇H₈N₂O₄ C₈H₁₀N₂O₄ C₇H₁₀N₄O₃

MW ( g/mol ) 184.15 198.18 198.18

LogP (Lipophilicity) -0.9 (Hydrophilic) 0.5 (Moderate) -1.2 (Polar)

H-Bond Donors 1 (COOH) 0 3 (NH-NH₂)

H-Bond Acceptors 4 4 4

Water Solubility
Moderate (pH

dependent)
Low Moderate

Primary Utility
Starting Material /

Metabolite

Prodrug / Synthesis

Intermediate

Antimicrobial /

Antitumor Agent

Structural Logic (Graphviz Diagram)
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The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthetic

divergence from the parent DMOA scaffold.
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Figure 1: Synthetic divergence and SAR logic of 1,3-Dimethylorotic acid derivatives.

Part 2: Pharmacological Performance & Biological
Activity[1][2][4]
The Parent: 1,3-Dimethylorotic Acid (DMOA)[1]

Mechanism: DMOA lacks the free NH groups required for conversion into nucleotides by

UMP synthase. Consequently, it does not feed into RNA/DNA biosynthesis like Orotic Acid.

[1]

Application: It serves primarily as a metabolic modulator.[1] Studies suggest it can influence

cardiac glycogen synthesis, similar to orotates, but with higher stability.[1] It is often used as

a negative control in pyrimidine biosynthesis assays.[1]

The Challenger: N-Arylhydrazone Derivatives[1][4][5]
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Mechanism: When the C-6 carboxylic acid is converted to a hydrazide (–CONHNH₂) and

condensed with aldehydes, the resulting hydrazones gain the ability to interact with bacterial

cell walls and specific enzymes (e.g., dihydrofolate reductase).

Performance:

Antimicrobial: Derivatives show moderate to high activity against S. aureus and S. lutea.[1]

[2]

Antitumor: Specific hydrazide derivatives have demonstrated inhibitory effects on Lewis

lung carcinoma (LLC) growth (approx. 56-59% inhibition in murine models) [1].[1][2]

Why Choose This: If your research targets active cytotoxicity or enzyme inhibition, the parent

DMOA is insufficient; you must utilize the hydrazide/amide derivative.

The Carrier: Methyl/Ethyl Esters
Mechanism: Esterification masks the polar carboxylic acid, significantly increasing the LogP.

This allows the molecule to passively diffuse across lipid bilayers.[1] Once intracellular, non-

specific esterases hydrolyze it back to the active acid form.

Performance:

Bioavailability: Superior cellular uptake compared to the free acid.

Why Choose This: Use the ester derivative for in vivo delivery or when solubility in organic

solvents is required for further chemical synthesis.

Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Amide Derivatives
Rationale: Direct reaction of the acid with amines is sluggish. The Acid Chloride pathway is the

industry standard for high yield and purity.

Reagents:

1,3-Dimethylorotic acid (1.0 eq)[1]
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Thionyl Chloride (SOCl₂) (Excess)[1]

Anhydrous DMF (Catalytic amount)

Target Amine/Hydrazine (1.1 eq)[1]

Triethylamine (TEA) (1.2 eq)[1]

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1,3-
Dimethylorotic acid in dry DCM.

Chlorination: Add Thionyl Chloride dropwise, followed by 1-2 drops of DMF. Critical: The

DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, drastically accelerating the

reaction.

Reflux: Heat to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases and the

solution becomes clear.

Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the

crude acid chloride (highly moisture sensitive).

Coupling: Redissolve the residue in dry DCM. Cool to 0°C. Add the Target Amine mixed with

TEA dropwise.

Workup: Stir at room temperature for 4 hours. Wash with 0.1M HCl, then saturated NaHCO₃.

[1] Dry over MgSO₄ and concentrate.

Protocol B: Biological Assay (Antimicrobial Disc
Diffusion)
Rationale: To validate the bioactivity of the hydrazide derivative vs. the parent acid.

Preparation: Dissolve DMOA (Control) and DMOA-Hydrazide (Test) in DMSO to a

concentration of 10 mg/mL.
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Inoculation: Spread 100 µL of S. aureus (10⁶ CFU/mL) onto Mueller-Hinton agar plates.

Application: Place sterile 6mm filter paper discs on the agar. Pipette 20 µL of the test

solutions onto the discs.

Incubation: Incubate at 37°C for 24 hours.

Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.

Expected Result: DMOA < 6mm (No activity); DMOA-Hydrazide > 12mm (Active).[1]

Part 4: Synthesis Workflow Diagram
This workflow visualizes the critical path from the parent scaffold to the functionalized

derivatives.
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Path
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Product: Methyl Ester
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Figure 2: Chemical synthesis workflow for functionalizing 1,3-Dimethylorotic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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